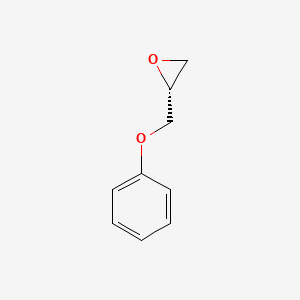

(R)-Glycidyl phenyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUMYWMJTYZTK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308155 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71031-02-2 | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71031-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-(Phenoxymethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-Glycidyl phenyl ether chemical properties and structure

An In-depth Technical Guide to (R)-Glycidyl Phenyl Ether: Chemical Properties, Structure, and Applications

Introduction

This compound (CAS No: 71031-02-2) is a chiral epoxide that serves as a critical building block in various fields of chemical synthesis. Its unique structure, featuring a reactive oxirane (epoxide) ring and a phenoxymethyl group, makes it a versatile intermediate. This compound is particularly valuable in asymmetric synthesis, where the introduction of a specific stereocenter is crucial for the biological activity of the target molecule. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key experimental methodologies associated with this compound, tailored for professionals in research, development, and pharmaceutical sciences.

Chemical Structure and Identification

This compound is an organic molecule with the chemical formula C₉H₁₀O₂. Structurally, it consists of a phenyl group linked via an ether bond to a glycidyl moiety. The defining feature is the three-membered epoxide ring, which contains a chiral center at the C2 position with an (R) configuration. This chirality is crucial for its application in stereoselective synthesis. The high reactivity of the compound is primarily attributed to the significant ring strain of the epoxide group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2R)-2-(phenoxymethyl)oxirane | |

| CAS Number | 71031-02-2 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Synonyms | (R)-2-(Phenoxymethyl)oxirane, (R)-1,2-Epoxy-3-phenoxypropane | |

| Isomeric SMILES | C1--INVALID-LINK--COC2=CC=CC=C2 | |

| InChI | InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1 | |

| InChI Key | FQYUMYWMJTYZTK-VIFPVBQESA-N |

Physicochemical Properties

This compound is a colorless to nearly colorless clear liquid at room temperature. It is characterized by a relatively high boiling point and low vapor pressure. While it is sparingly soluble in water, it demonstrates good solubility in organic solvents like ether and benzene.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 150.17 g/mol | |

| Physical State | Colorless clear liquid | |

| Boiling Point | 245-247 °C | |

| Melting Point | 3.5 °C | |

| Density | 1.11 g/mL | |

| Vapor Pressure | 0.01 - 0.03 mmHg at 20 °C | |

| Refractive Index (n20/D) | 1.53 | |

| Optical Rotation ([α]20/D) | -12 to -16° (c=1 in Ethanol) | |

| Water Solubility | 1 to 5 mg/mL | |

| Flash Point | >93.3 °C (>200 °F) |

Reactivity and Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the epoxide ring. The inherent ring strain makes the epoxide carbons susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the foundation of its utility in organic synthesis.

Caption: Generalized workflow of nucleophilic ring-opening.

Key Applications:

-

Asymmetric Synthesis: As a chiral building block, it is instrumental in the synthesis of optically active pharmaceuticals and complex natural products. The epoxide can be opened by various nucleophiles to introduce a new stereocenter with high enantioselectivity.

-

Polymer Chemistry: It serves as a monomer in cationic and ring-opening polymerization reactions to produce novel chiral polymers. These polymers can possess unique properties, such as enhanced thermal stability and optical activity, making them suitable for applications in drug delivery and separation science.

-

Epoxy Resins: It is used as a reactive diluent or co-monomer in the formulation of epoxy resins for high-performance coatings, adhesives, and composite materials. Its inclusion can enhance the mechanical and thermal properties of the final cured product.

Experimental Protocols

Synthesis Protocol: Two-Step Phenol-Epichloropropane Reaction

A common industrial synthesis involves a two-step process starting from phenol and epichloropropane. This method allows for controlled reaction conditions and high yields.

(R)-Glycidyl Phenyl Ether: A Comprehensive Technical Guide

(R)-Glycidyl phenyl ether , a chiral epoxide, serves as a crucial intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical industry as a key building block for enantiomerically pure β-adrenergic blocking agents. Its unique structural features, combining a reactive oxirane ring with a phenoxy group, make it a versatile reagent in asymmetric synthesis and materials science. This technical guide provides an in-depth overview of its chemical properties, synthesis, analysis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

CAS Number: 71031-02-2[1]

Synonyms:

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Colorless clear liquid | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Density | 1.11 g/mL | [1] |

| Boiling Point | 245-247 °C | |

| Melting Point | 3.5 °C | |

| Refractive Index (n20D) | 1.53 | [1] |

| Optical Rotation ([α]20D) | -12 to -16° (c=1 in EtOH) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis and Purification

The enantioselective synthesis of this compound is critical to its application in producing stereochemically pure pharmaceuticals. A common strategy involves the asymmetric epoxidation of an appropriate precursor or the kinetic resolution of a racemic mixture.

Representative Synthesis Protocol: Asymmetric Epoxidation

A well-established method for the enantioselective epoxidation of unfunctionalized olefins is through the use of Jacobsen's catalyst, a chiral manganese-salen complex. This protocol outlines a general approach.

Experimental Protocol:

-

Catalyst Preparation: The active (R,R)-Jacobsen's catalyst is prepared from (R,R)-1,2-diaminocyclohexane and 3,5-di-tert-butylsalicylaldehyde, followed by complexation with Mn(OAc)₂ and subsequent oxidation.[2][3]

-

Epoxidation Reaction:

-

Dissolve the alkene precursor, phenyl allyl ether, in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add the (R,R)-Jacobsen's catalyst (typically 1-10 mol%).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a terminal oxidant, such as a buffered solution of sodium hypochlorite (bleach), while stirring vigorously.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or fractional distillation under reduced pressure to yield pure this compound.[4][5]

-

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. The following are standard analytical techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The characteristic signals for the epoxide and phenoxy groups can be observed.[1][4][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of this compound.

Experimental Protocol:

-

Column: A chiral stationary phase is required. The Daicel Chiralcel OD-H column is commonly used for the separation of glycidyl ether enantiomers.[7]

-

Mobile Phase: A mixture of n-hexane and 2-propanol is typically used. The exact ratio may need to be optimized for best separation (e.g., 95:5 or 90:10 v/v).[7]

-

Flow Rate: A typical flow rate is around 1 mL/min.[8]

-

Detection: UV detection at a wavelength of 220 nm is suitable.[8]

-

Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess by comparing the peak areas.

Application in Drug Development: Synthesis of (S)-Propranolol

This compound is a key chiral building block in the synthesis of the (S)-enantiomer of propranolol, a widely used beta-blocker. The (S)-enantiomer is significantly more pharmacologically active than the (R)-enantiomer.[9]

Synthetic Workflow

The synthesis involves the nucleophilic ring-opening of the epoxide by an amine.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve this compound in a suitable solvent such as an excess of the reacting amine, for instance, isopropylamine, often with a small amount of water.[10][11]

-

Nucleophilic Ring Opening: Heat the reaction mixture to reflux for several hours. The isopropylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.[10][11]

-

Work-up and Purification: After the reaction is complete, remove the excess solvent and amine under reduced pressure. The crude (S)-propranolol can then be purified by recrystallization from a suitable solvent like hexane.[10]

Caption: Workflow for the synthesis of (S)-Propranolol from this compound.

Biological Context: Mechanism of Action of Beta-Blockers

While this compound itself is not pharmacologically active, the beta-blockers synthesized from it, such as propranolol, have a well-defined mechanism of action. They are competitive antagonists of β-adrenergic receptors.

Caption: Simplified signaling pathway illustrating the action of beta-blockers.

References

- 1. Glycidyl phenyl ether(122-60-1) 1H NMR spectrum [chemicalbook.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. chembam.com [chembam.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. phenomenex.com [phenomenex.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of (R)-2-(phenoxymethyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of (R)-2-(phenoxymethyl)oxirane, a crucial chiral building block in modern medicinal chemistry. Its significance is primarily rooted in its role as a precursor for the enantioselective synthesis of β-adrenergic receptor antagonists (beta-blockers), a class of drugs widely prescribed for cardiovascular diseases. This document details the synthesis, fundamental ring-opening reactions, and relevant biological signaling pathways, presenting quantitative data and experimental methodologies to support research and development efforts.

Synthesis of (R)-2-(phenoxymethyl)oxirane

The most common and stereospecific method for synthesizing (R)-2-(phenoxymethyl)oxirane involves the Williamson ether synthesis. This reaction proceeds by nucleophilic substitution of the chloride in an enantiopure epichlorohydrin molecule by a phenoxide ion.

Reaction Scheme: Phenol is deprotonated by a base (e.g., sodium hydroxide) to form sodium phenoxide. This is followed by an SN2 reaction with (R)-epichlorohydrin. The stereocenter is retained throughout the reaction.

Experimental Protocol: Synthesis of (R)-2-(phenoxymethyl)oxirane

This protocol is a representative example of the synthesis of a glycidyl ether from a phenol and epichlorohydrin.

-

Materials: Phenol, (R)-epichlorohydrin, sodium hydroxide (NaOH), water, and a suitable organic solvent (e.g., toluene or neat epichlorohydrin). A phase-transfer catalyst like benzyltrimethylammonium chloride can be employed to facilitate the reaction between the aqueous and organic phases.

-

Procedure:

-

A solution of phenol and a phase-transfer catalyst in the organic solvent (or neat epichlorohydrin) is prepared in a multi-necked flask equipped with a stirrer, condenser, and thermometer.

-

The mixture is heated to a specified temperature (e.g., 60-80 °C).

-

An aqueous solution of sodium hydroxide is added dropwise to the heated mixture. The NaOH deprotonates the phenol, forming the phenoxide in situ.

-

The reaction is stirred vigorously for several hours (e.g., 2-6 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated.

-

The organic phase is washed with water to remove inorganic salts and excess base.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (R)-2-(phenoxymethyl)oxirane.

-

Workflow Diagram: Synthesis of (R)-2-(phenoxymethyl)oxirane

Spectroscopic Profile of (R)-Glycidyl Phenyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-Glycidyl phenyl ether. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is detailed, offering a foundational resource for its identification and characterization in research and drug development settings.

Molecular Structure

This compound, with the chemical formula C₉H₁₀O₂, possesses a distinct structure featuring a phenyl ring, an ether linkage, and a chiral epoxide ring. This unique combination of functional groups gives rise to a characteristic spectroscopic fingerprint.

Structure:

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | m | 2H | Ar-H (ortho) |

| ~6.95 | m | 3H | Ar-H (meta, para) |

| ~4.20 | dd | 1H | O-CH ₂ (Ha) |

| ~3.95 | dd | 1H | O-CH ₂ (Hb) |

| ~3.35 | m | 1H | CH (epoxide) |

| ~2.90 | dd | 1H | CH ₂ (epoxide, Ha') |

| ~2.75 | t | 1H | CH ₂ (epoxide, Hb') |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar-C (quaternary, C-O) |

| ~129.5 | Ar-C (CH) |

| ~121.2 | Ar-C (CH) |

| ~114.6 | Ar-C (CH) |

| ~68.7 | O-C H₂ |

| ~50.1 | C H (epoxide) |

| ~44.6 | C H₂ (epoxide) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O stretch (asymmetric) |

| ~1040 | Strong | C-O-C stretch (ether) |

| ~915, ~840 | Strong | Epoxide ring vibrations (C-O stretch) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 133 | [M - OH]⁺ |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl) |

| 57 | [C₃H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid film method. A drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Interpretation Workflow

The logical workflow for the interpretation of spectroscopic data to elucidate and confirm the structure of this compound is illustrated in the following diagram.

The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-Glycidyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

(R)-Glycidyl phenyl ether (R-GPE) stands as a pivotal chiral building block in modern organic synthesis, prized for its versatility and reliability in the construction of complex, stereochemically defined molecules. Its intrinsic chirality, coupled with the reactivity of its epoxide ring, makes it an invaluable synthon for the asymmetric synthesis of a wide array of pharmaceuticals and other high-value chemical entities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of (R)-GPE, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Synthesis of this compound

The enantiomerically pure form of glycidyl phenyl ether is most commonly obtained through the kinetic resolution of a racemic mixture. Enzymatic methods have proven to be particularly effective, offering high enantioselectivity under mild reaction conditions.

Enzymatic Kinetic Resolution of Racemic Phenyl Glycidyl Ether

One of the most efficient methods for obtaining (R)-GPE is through the enantioselective hydrolysis of racemic phenyl glycidyl ether catalyzed by epoxide hydrolases (EHs). In this process, the enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-GPE unreacted and in high enantiomeric excess.

Experimental Protocol: Enzymatic Kinetic Resolution

A novel epoxide hydrolase (TpEH1) from Tsukamurella paurometabola has demonstrated high efficiency and substrate tolerance. The recombinant E. coli expressing this enzyme can be used for the resolution. In a typical procedure, racemic phenyl glycidyl ether (PGE) is subjected to hydrolysis using the whole-cell biocatalyst. The reaction can be performed at a high substrate concentration, for instance, up to 400 mM (60 g/L), with high enantioselectivity (E = 65). This process can yield (R)-PGE with an enantiomeric excess of over 99% and a yield of 45% within just one hour[1].

Key Reactions of this compound: The Ring-Opening Reaction

The synthetic utility of (R)-GPE is primarily derived from the regioselective and stereospecific ring-opening of its epoxide moiety by a variety of nucleophiles. This reaction allows for the introduction of diverse functional groups, leading to the formation of valuable chiral intermediates.

Ring-Opening with Amines: Synthesis of Chiral β-Amino Alcohols

The reaction of (R)-GPE with amines is a cornerstone for the synthesis of chiral β-amino alcohols, a structural motif present in numerous biologically active compounds, most notably β-adrenergic blockers (β-blockers).

Application in the Synthesis of (S)-Propranolol

A classic application of (R)-GPE chemistry is the synthesis of the β-blocker (S)-propranolol. While propranolol is synthesized from the analogous α-naphthyl glycidyl ether, the principles of the reaction are directly transferable. The synthesis involves the ring-opening of the corresponding (R)-glycidyl ether with isopropylamine.

Experimental Protocol: Synthesis of (S)-Propranolol Precursor

The synthesis of (S)-propranolol can be achieved from the racemic α-naphthyl glycidyl ether via a kinetic resolution strategy. In a representative procedure, a solution of glycidyl-α-naphthyl ether (8 mmol), L-(+)-tartaric acid (8 mmol), and Zn(NO₃)₂·6H₂O (4 mmol) in DMSO (20 ml) is stirred for 15 minutes. Isopropylamine (16 mmol) is then added, and the mixture is stirred at ambient temperature for 24 hours. After filtration and workup, which includes washing with dichloromethane and treatment with aqueous sodium hydroxide, the product is extracted and purified[2]. This method provides an efficient route to the enantiomerically pure β-blocker.

A more direct approach involves the reaction of the pre-resolved (R)-glycidyl ether with the amine. For instance, a solution of the glycidyl ether in excess isopropylamine and a small amount of water is heated to reflux for one hour to yield the desired β-amino alcohol[3][4].

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can be employed to catalyze the ring-opening of epoxides, often enhancing reactivity and influencing regioselectivity.

Experimental Protocol: Lewis Acid-Catalyzed Aminolysis

Transition metal-based Lewis acids, such as SnCl₄·5H₂O, have been shown to effectively catalyze the nucleophilic ring-opening of glycidyl ethers with amines under solvent-free conditions. In a typical experimental setup, a mixture of phenyl glycidyl ether (2 mmol), aniline (2.2 mmol), and SnCl₄·5H₂O (0.1 mmol, 5 mol%) is stirred at 50 °C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding β-amino alcohol[5].

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis and key reactions of this compound and its analogs, facilitating a comparative analysis of different methodologies.

Table 1: Synthesis of Glycidyl Ethers

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Naphthol | Epichlorohydrin, KOH, DMSO, room temp., 6 h | α-Naphthyl glycidyl ether | 95 | [2] |

| α-Naphthol | (±)-Epichlorohydrin, K₂CO₃, 2-butanone, reflux, 3 h | α-Naphthyl glycidyl ether | 95 | [4] |

Table 2: Synthesis of β-Amino Alcohols via Ring-Opening of Glycidyl Ethers

| Glycidyl Ether | Amine | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |

| α-Naphthyl glycidyl ether | Isopropylamine | Reflux, 1 h | (±)-Propranolol | 89 | Racemic | [4] |

| α-Naphthyl glycidyl ether | Isopropylamine | Zn(NO₃)₂/(+)-tartaric acid, DMSO, ambient temp., 24 h | (S)-(-)-Propranolol | High | High | [2] |

| Phenyl glycidyl ether | Aniline | SnCl₄·5H₂O (5 mol%), 50 °C, 12 h, solvent-free | 1-Phenoxy-3-(phenylamino)propan-2-ol | High | N/A | [5] |

Table 3: Enzymatic Kinetic Resolution of Racemic Phenyl Glycidyl Ether

| Enzyme Source | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee) of (R)-PGE | Reference |

| Tsukamurella paurometabola EH (recombinant E. coli) | 400 mM (60 g/L) | (R)-Phenyl glycidyl ether | 45 | >99% | [1] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.

References

The Indispensable Role of Chiral Epoxides in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chiral epoxides are foundational building blocks in the world of organic chemistry, serving as versatile and highly valuable intermediates in the synthesis of complex molecules. Their significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms is critical for biological activity. The strained three-membered ring of an epoxide is primed for stereospecific ring-opening reactions, allowing for the controlled installation of two adjacent stereocenters—a feature that is paramount in the construction of enantiomerically pure drugs and natural products. The importance of this field was highlighted by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions, including asymmetric epoxidation. This guide provides an in-depth overview of the core methodologies for synthesizing chiral epoxides, focusing on the seminal Sharpless, Jacobsen-Katsuki, and Shi epoxidations, as well as the kinetic resolution of racemic epoxides.

Core Strategies for Asymmetric Epoxidation

The primary challenge in synthesizing chiral epoxides lies in controlling the facial selectivity of the oxidation of a prochiral alkene. Over the past several decades, a handful of powerful catalytic asymmetric methods have emerged as the gold standards in the field. These methods utilize a chiral catalyst to create a biased environment, forcing the oxidizing agent to attack one face of the carbon-carbon double bond preferentially over the other.

Sharpless Asymmetric Epoxidation (SAE)

Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, the SAE is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1] The reaction employs a catalyst generated in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and an enantiomerically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) serving as the terminal oxidant.[2][3]

A key advantage of the SAE is its predictable stereochemistry. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. When the allylic alcohol is drawn in a specific orientation, L-(+)-DET directs oxygen delivery to one face of the alkene, while D-(−)-DET directs it to the opposite face.[1] This predictability makes it an invaluable tool in target-oriented synthesis. The reaction is particularly effective for allylic alcohols, but less so for unfunctionalized alkenes.

Table 1: Performance of Sharpless Asymmetric Epoxidation on Various Allylic Alcohols

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | L-(+)-DET | ~80 | 95[4] |

| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | 94[4] |

| Divinyl carbinol | D-(-)-DIPT | 63 | >99[5] |

| 3-(Trimethylsilyl)prop-2-en-1-ol | D-(-)-DIPT | - | 90[4] |

Jacobsen-Katsuki Epoxidation

For unfunctionalized alkenes, which lack the directing hydroxyl group required for the SAE, the Jacobsen-Katsuki epoxidation is the method of choice. Independently developed by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this reaction utilizes a chiral manganese(III)-salen complex as the catalyst.[6][7] Common oxidants include commercial bleach (sodium hypochlorite, NaOCl) and m-chloroperoxybenzoic acid (mCPBA).[8]

The stereoselectivity is derived from the C₂-symmetric chiral salen ligand, which creates a chiral pocket around the manganese center.[6] This catalyst is particularly effective for the enantioselective epoxidation of cis-disubstituted and trisubstituted alkenes, often providing high enantioselectivities.[6][8] The Jacobsen-Katsuki epoxidation has been successfully applied on an industrial scale, most notably in the synthesis of the HIV protease inhibitor Indinavir.[8]

Table 2: Performance of Jacobsen-Katsuki Epoxidation on Various Unfunctionalized Alkenes

| Alkene Substrate | Catalyst Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

| Indene | (R,R)-Jacobsen's Catalyst | 90 | 85-88 |

| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | >99 | 97[9] |

| 6-Cyano-2,2-dimethylchromene | (S,S)-Catalyst | >99 | 98[9] |

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 76 (conversion) | 92 |

Shi Asymmetric Epoxidation

A significant advancement in the field was the development of organocatalytic epoxidation methods, which avoid the use of potentially toxic and expensive metals. The Shi epoxidation, reported by Yian Shi in 1996, uses a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the primary oxidant.

The active catalytic species is a chiral dioxirane generated in situ from the ketone and Oxone. This powerful oxidizing agent then transfers an oxygen atom to the alkene. The reaction proceeds under basic conditions to prevent a Baeyer-Villiger side reaction that would destroy the catalyst.[10] The Shi epoxidation is highly effective for a range of alkenes, particularly trans-disubstituted and trisubstituted olefins, complementing the substrate scope of the Jacobsen-Katsuki reaction.[10]

Table 3: Performance of Shi Asymmetric Epoxidation on Various Alkenes

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-1-Phenyl-1-propene | 95 | 92 |

| (E)-Stilbene | 90 | 89 |

| 1-Methylcyclohexene | 85 | 87 |

| (E)-6-Nitro-2,2-dimethyl-3-hexene | 90 | 97 |

(Data compiled from representative examples in the literature)

Kinetic Resolution of Racemic Epoxides

An alternative strategy to obtain enantiomerically pure epoxides is through the kinetic resolution of a racemic mixture. This technique relies on a chiral catalyst that reacts with one enantiomer of the epoxide significantly faster than the other.

Hydrolytic Kinetic Resolution (HKR)

The Jacobsen group developed a highly efficient method for the kinetic resolution of terminal epoxides known as hydrolytic kinetic resolution (HKR). This reaction uses a chiral (salen)Co(III) complex to catalyze the addition of water to one enantiomer of a racemic epoxide, leaving the unreacted epoxide in high enantiomeric excess.

The process is remarkably practical as it uses water as the nucleophile and can be performed with very low catalyst loadings. At approximately 50% conversion, both the remaining, unreacted epoxide and the resulting 1,2-diol can be isolated in high enantiomeric purity. This method provides a powerful means to access valuable chiral terminal epoxides and their corresponding diols from inexpensive racemic starting materials.

Table 4: Hydrolytic Kinetic Resolution (HKR) of Representative Terminal Epoxides

| Racemic Epoxide | Catalyst Loading (mol%) | Yield of Recovered Epoxide (%) | ee of Recovered Epoxide (%) |

| Propylene Oxide | 0.003 | 44 | >99 |

| Epichlorohydrin | 0.2 | 42 | >99 |

| Styrene Oxide | 0.2 | 45 | >99 |

| Methyl Glycidate | 0.5 | 42 | >99 |

(Data compiled from representative examples in the literature)

Visualizing the Catalytic Pathways

The efficiency and selectivity of these catalytic systems are best understood by examining their proposed catalytic cycles.

Experimental Protocols

Detailed, step-by-step methodologies are crucial for the successful implementation of these synthetic transformations.

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol[11]

Materials:

-

L-(+)-diethyl tartrate ((+)-DET)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Geraniol

-

tert-Butyl hydroperoxide (TBHP), ~5.5 M solution in nonane

-

Citric acid solution (10% w/v)

-

Saturated NaCl solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/petroleum ether)

Procedure:

-

Catalyst Preparation: To a flame-dried, 250-mL round-bottom flask under a nitrogen atmosphere, add powdered 4Å molecular sieves (approx. 2.5 g). Add anhydrous CH₂Cl₂ (100 mL) via cannula. Cool the flask to -20 °C in a CCl₄/dry ice bath.

-

Add L-(+)-diethyl tartrate (3.10 g, 15.0 mmol) to the flask, followed by the dropwise addition of titanium(IV) isopropoxide (2.96 mL, 10.0 mmol). Stir the resulting mixture for 10 minutes at -20 °C.

-

Substrate Addition: Add geraniol (1.54 g, 10.0 mmol) dissolved in a small amount of anhydrous CH₂Cl₂ to the catalyst mixture.

-

Epoxidation: Add the TBHP solution (4.0 mL, ~22 mmol) dropwise via syringe over several minutes. The reaction mixture should be stirred at -20 °C and its progress monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by adding 25 mL of a 10% aqueous solution of citric acid. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,3-epoxygeraniol.

Protocol 2: Jacobsen-Katsuki Epoxidation of 6-Cyano-2,2-dimethylchromene[10]

Materials:

-

6-Cyano-2,2-dimethylchromene

-

(S,S)-Jacobsen's catalyst

-

Dichloromethane (CH₂Cl₂)

-

Pyridine N-oxide

-

Sodium hypochlorite solution (commercial bleach), buffered to pH 11.3

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: Dissolve 6-cyano-2,2-dimethylchromene (1.0 mmol) and pyridine N-oxide (0.1 mmol, 10 mol%) in 5 mL of dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Catalyst Addition: Add the (S,S)-Jacobsen's catalyst (0.02 mmol, 2 mol%) to the solution.

-

Oxidant Addition: Add the buffered NaOCl solution (1.5 mmol) dropwise to the vigorously stirred reaction mixture over a period of 1 hour.

-

Reaction Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-7 hours).

-

Work-up: Once complete, separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude epoxide can be purified by flash chromatography on silica gel if necessary.

Protocol 3: Shi Asymmetric Epoxidation of an Unsaturated Ketone[8]

Materials:

-

Unsaturated ketone substrate (e.g., chalcone derivative, 1.0 eq)

-

(-)-Shi ketone catalyst (1.0 eq, Note: catalyst loading can often be substoichiometric, e.g., 0.2-0.3 eq)

-

Acetonitrile (MeCN) and Dimethoxymethane (DMM) as solvent

-

Aqueous solution of sodium tetraborate decahydrate (50 mM) and EDTA-Na₂ (400 µM)

-

Tetrabutylammonium hydrogensulfate (0.2 eq)

-

Oxone (potassium peroxymonosulfate, 2.0 eq)

-

Aqueous potassium carbonate (K₂CO₃, 8.0 eq)

-

Ethyl acetate (EtOAc), Water, Saturated NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a reaction flask, dissolve the unsaturated ketone (47.6 mmol, 1.0 eq) in a mixture of acetonitrile and dimethoxymethane at 23 °C.

-

Add the (-)-Shi ketone, the sodium tetraborate/EDTA solution, and tetrabutylammonium hydrogensulfate in sequence.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Prepare two separate addition funnels. In one, place a solution of Oxone and EDTA in water. In the other, place the aqueous potassium carbonate solution.

-

Add both solutions dropwise and simultaneously to the cooled, stirring reaction mixture over a period of 1 hour. Maintaining a pH of approximately 10.5 is crucial.

-

After the addition is complete, stir the mixture for an additional 1 hour at 0 °C.

-

Allow the reaction to warm to 23 °C over 1 hour.

-

Work-up: Dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography to obtain the desired epoxide.[8]

Conclusion

The development of catalytic, asymmetric methods for the synthesis of chiral epoxides has revolutionized the field of organic synthesis. The Sharpless, Jacobsen-Katsuki, and Shi epoxidations provide a powerful and complementary toolkit for accessing these critical building blocks from a wide variety of olefinic precursors. Furthermore, the hydrolytic kinetic resolution offers an elegant and practical route to enantiopure terminal epoxides from inexpensive racemic mixtures. A thorough understanding of the scope, limitations, and practical execution of these methods is essential for professionals engaged in the synthesis of complex, stereochemically defined molecules for pharmaceutical and other advanced applications.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Sharpless Epoxidation [organic-chemistry.org]

- 3. [PDF] Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 7. grokipedia.com [grokipedia.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety, Handling, and Storage of (R)-Glycidyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Glycidyl phenyl ether is a valuable chiral building block in pharmaceutical and chemical synthesis. Its epoxide functional group, while enabling critical chemical reactions, also imparts significant toxicological properties that necessitate stringent safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, intended for laboratory and drug development personnel. It consolidates critical safety data, details experimental protocols for toxicological assessment, and visualizes key metabolic and toxicological pathways to ensure a thorough understanding of the associated risks and their mitigation.

Chemical and Physical Properties

This compound is a colorless to yellow liquid with a characteristic sweet odor.[1][2][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | (R)-2-(Phenoxymethyl)oxirane | [4] |

| Synonyms | (R)-1,2-Epoxy-3-phenoxypropane, (R)-PGE | [4] |

| CAS Number | 71031-02-2 | [4] |

| Molecular Formula | C₉H₁₀O₂ | [5] |

| Molecular Weight | 150.17 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Melting Point | 3.5 °C / 38.3 °F | [2][6] |

| Boiling Point | 245 °C / 473 °F | [2] |

| Density | 1.109 g/mL at 25 °C | [7] |

| Flash Point | 115 °C / 239 °F | [2] |

| Water Solubility | 2.4 g/L at 20°C | [2] |

| Vapor Pressure | 0.01 mmHg at 20°C | [8] |

| Vapor Density | 4.37 (Air = 1) | [8] |

| Stability | Stable under normal temperatures and pressures. May form explosive peroxides upon exposure to air and light. Can undergo hazardous polymerization in the presence of strong acids, bases, or amines. | [1][3][5] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines. | [1][5] |

Toxicological Profile and Hazards

This compound is a hazardous substance with multiple health risks, including carcinogenicity, mutagenicity, and skin sensitization.[1][2][7]

Summary of Toxicological Data

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 (Oral) | Rat | Oral | 3850 mg/kg | [1] |

| LD50 (Oral) | Mouse | Oral | 1400 mg/kg | [1] |

| LD50 (Dermal) | Rabbit | Skin | 1500 µL/kg | [1] |

| LC50 (Inhalation) | Rat | Inhalation | >100 ppm / 8H | [1] |

| LC50 (Inhalation) | Mouse | Inhalation | >100 ppm / 4H | [1] |

| Eye Irritation | Rabbit | Eye | Mild to Severe | [1] |

| Skin Irritation | Rabbit | Skin | Moderate | [1] |

| Skin Sensitization | Guinea Pig | Skin | May cause sensitization by skin contact | [1] |

| Carcinogenicity | Rat | Inhalation | Nasal Carcinomas | [1] |

| Mutagenicity | In vitro | Ames Test | Positive in some strains | [7] |

Hazard Statements

This compound is classified with the following hazard statements:

-

H312: Harmful in contact with skin.[4]

-

H315: Causes skin irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H341: Suspected of causing genetic defects.[2]

-

H350: May cause cancer.[2]

-

H361: Suspected of damaging fertility or the unborn child.[4]

-

H372: Causes damage to organs through prolonged or repeated exposure.[4]

-

H412: Harmful to aquatic life with long lasting effects.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

-

An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are required.[1]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron.[1]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

General Hygiene Practices

-

Avoid all contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove and wash contaminated clothing before reuse.[1]

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated area.[7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[1][5]

-

Refrigerated storage (below 4°C/39°F) is recommended.[1]

-

Store in the dark to prevent the formation of explosive peroxides.[5]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or into the environment.[7]

-

Contaminated materials should be treated as hazardous waste.

Emergency Procedures

Spills and Leaks

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

First Aid

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocols

Inhalation Carcinogenicity Study (Rat Model)

This protocol is based on the 2-year inhalation study that demonstrated the carcinogenicity of phenyl glycidyl ether.

-

Objective: To assess the carcinogenic potential of this compound upon chronic inhalation exposure.

-

Test System: Male and female Sprague-Dawley rats.

-

Methodology:

-

Exposure Groups: Animals are divided into at least three groups: a control group (exposed to filtered air), a low-dose group, and a high-dose group.

-

Exposure Conditions: The animals are exposed to vaporized this compound for 6 hours per day, 5 days per week, for a duration of 24 months.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All organs and tissues are examined macroscopically. The nasal passages are examined in detail, with multiple sections taken for histopathological evaluation.

-

-

Endpoint: Incidence and severity of tumors, particularly in the nasal cavity.

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

This protocol is a standard method for assessing the skin sensitization potential of a chemical.

-

Objective: To determine if this compound can induce skin sensitization.

-

Test System: Albino guinea pigs.

-

Methodology:

-

Induction Phase:

-

Day 0: Intradermal injections of this compound (with and without Freund's Complete Adjuvant) are administered to the scapular region.

-

Day 7: Topical application of this compound to the same area.

-

-

Challenge Phase:

-

Day 21: A non-irritating concentration of this compound is applied topically to a naive site on the flank.

-

-

Evaluation: The challenge sites are observed at 24 and 48 hours for signs of erythema and edema. The incidence and severity of the skin reactions in the test group are compared to a control group.

-

-

Endpoint: The percentage of animals exhibiting a positive skin reaction.

Visualization of Pathways

Laboratory Workflow for Safe Handling

Caption: General laboratory workflow for handling this compound.

Metabolic Activation and Detoxification

Caption: Metabolic pathways of this compound.

Spill Response Decision Tree

Caption: Decision tree for responding to a spill of this compound.

Conclusion

This compound is a potent chemical that requires careful and informed handling. This guide has summarized the essential safety information, from its physical and toxicological properties to emergency procedures. By understanding and implementing these protocols, researchers and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety guidelines are paramount when working with this compound.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. ec.europa.eu [ec.europa.eu]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Pathogenesis of chemically induced nasal cavity tumors in rodents: contribution to adverse outcome pathway [jstage.jst.go.jp]

Solubility Profile of (R)-Glycidyl Phenyl Ether in Common Laboratory Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-Glycidyl phenyl ether, a key intermediate in the synthesis of various organic molecules and materials. Understanding its solubility in common laboratory solvents is crucial for its effective use in research and development, particularly in reaction setup, workup, and purification processes.

Executive Summary

This compound exhibits a solubility profile characteristic of a molecule with both polar (ether and epoxide functionalities) and nonpolar (phenyl ring) features. It is sparingly soluble in water but demonstrates excellent miscibility with a wide range of common organic solvents. This guide presents a compilation of available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility of this compound in various common laboratory solvents. It is important to note that while some data is specific to the (R)-enantiomer, other data is for the racemic mixture, "Phenyl Glycidyl Ether," which is expected to have a very similar solubility profile.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic | 2.4 g/L[1][2][3][4][5] | 20 | Sparingly soluble.[1] |

| Ethanol (95%) | Protic | ≥100 mg/mL[6] | 18 | Miscible.[1] |

| Methanol | Protic | Soluble | Not Specified | Generally soluble in alcohols.[7] |

| Acetone | Aprotic | ≥100 mg/mL[6] | 18 | Miscible.[7] |

| Dichloromethane (DCM) | Aprotic | Soluble | Not Specified | High solvency for halogenated materials.[8] |

| Ethyl Acetate | Aprotic | Soluble | Not Specified | Assumed based on general solubility. |

| Hexane | Nonpolar | Insoluble | Not Specified | Expected to be poorly soluble. |

| Toluene | Nonpolar | Miscible | Not Specified | Soluble in aromatic hydrocarbons.[1] |

| Diethyl Ether | Aprotic | Miscible[1] | Not Specified | Soluble.[2][8] |

| Benzene | Nonpolar | Miscible[1] | Not Specified | Soluble.[2][8] |

| Dimethyl Sulfoxide (DMSO) | Aprotic | ≥100 mg/mL[6] | 18 | |

| Dimethylformamide (DMF) | Aprotic | Soluble | Not Specified | Assumed based on general solubility. |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following protocols outline common methods for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Testing

This method provides a rapid assessment of a compound's solubility in various solvents, which can be useful for solvent selection in reactions and purifications.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature and agitate it using an orbital shaker or rotator.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), ensuring that the system has reached a state of equilibrium where the concentration of the dissolved solute is constant.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid above the solid) using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculate the original solubility in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility profile of a chemical compound like this compound.

Caption: General workflow for determining the solubility of a compound.

Conclusion

This compound is a versatile chemical intermediate with a well-defined solubility profile. Its poor aqueous solubility and high solubility in a range of organic solvents are key considerations for its application in synthesis and materials science. The experimental protocols and workflow provided in this guide offer a framework for researchers to further investigate its solubility in specific solvent systems relevant to their work.

References

- 1. Buy this compound | 71031-02-2 [smolecule.com]

- 2. Glycidyl phenyl ether CAS#: 122-60-1 [m.chemicalbook.com]

- 3. sfdchem.com [sfdchem.com]

- 4. phenyl glycidyl ether | CAS#:122-60-1 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. 122601 /mcn [igsvtu.lanuk.nrw.de]

- 7. Page loading... [wap.guidechem.com]

- 8. Glycidyl phenyl ether | 122-60-1 [chemicalbook.com]

A Technical Guide to (R)-Glycidyl Phenyl Ether: Discovery, Synthesis, and Applications in Drug Development

(R)-Glycidyl phenyl ether , a chiral epoxide, has emerged as a critical building block in the asymmetric synthesis of a wide array of pharmaceuticals. Its versatile reactivity, stemming from the strained oxirane ring, allows for the stereospecific introduction of a key chiral center, which is paramount in the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive review of the discovery, synthesis, and importance of this compound, with a focus on its applications in drug development, particularly in the synthesis of β-adrenergic blockers.

Discovery and Historical Context

The development of glycidyl ethers is rooted in the broader history of epoxy chemistry, which saw significant advancements in the early 20th century. While a single discoverer of glycidyl phenyl ether is not widely credited, its emergence is a result of industrial research focused on creating reactive diluents and modifiers for epoxy resins[1]. The synthesis of the racemic mixture is a relatively straightforward process involving the reaction of phenol with epichlorohydrin under basic conditions[1][2]. The true value of this compound as a distinct chemical entity was realized with the growing understanding of stereochemistry in pharmacology, which established that the biological activity of many drugs resides in a single enantiomer. This realization spurred the development of methods for the enantioselective synthesis of chiral epoxides like this compound.

Synthesis of this compound

The preparation of enantiomerically pure this compound is primarily achieved through two main strategies: the kinetic resolution of a racemic mixture of glycidyl phenyl ether and, to a lesser extent, the asymmetric epoxidation of an appropriate precursor.

Kinetic resolution is the most widely employed method for the industrial-scale production of this compound. This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or enzyme.

The use of epoxide hydrolases (EHs) for the kinetic resolution of racemic glycidyl phenyl ether is a highly efficient and environmentally benign approach. These enzymes catalyze the enantioselective hydrolysis of the (S)-enantiomer to the corresponding (S)-3-phenoxy-1,2-propanediol, leaving the desired this compound unreacted and in high enantiomeric excess.

Several microorganisms have been identified as sources of highly selective epoxide hydrolases for this purpose. The key quantitative data from various studies are summarized in Table 1.

Table 1: Enzymatic Hydrolytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether

| Enzyme Source | Substrate Concentration | Yield of (R)-GPE | Enantiomeric Excess (ee) of (R)-GPE | Reaction Time | Reference |

| Tsukamurella paurometabola | 400 mM | 45% | >99% | 1 h | [3] |

| Streptomyces griseus NBRC 13350 | Not Specified | 34% | 99% | 12 h | |

| Maritimibacter alkaliphilus KCCM 42376 | 29.2 mM | 38.4% | >99.9% | 20 min | [4] |

| Bacillus sp. Z018 | Not Specified | 45.8% (of diol) | 96.3% (of diol) | Not Specified | [3] |

Experimental Protocol: General Procedure for Enzymatic Hydrolytic Kinetic Resolution

The following is a generalized protocol based on the principles of enzymatic kinetic resolution. Specific conditions will vary depending on the enzyme used.

-

Enzyme Preparation: The epoxide hydrolase, either as a whole-cell catalyst or a purified enzyme, is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0).

-

Reaction Setup: The racemic glycidyl phenyl ether is added to the enzyme suspension. The substrate concentration is a critical parameter and is optimized for each specific enzyme.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-35 °C) with agitation to ensure proper mixing.

-

Monitoring: The progress of the reaction is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining this compound and the conversion.

-

Work-up and Isolation: Once the desired enantiomeric excess and conversion are reached (typically around 50% conversion for maximum yield of the resolved epoxide), the reaction is stopped. The unreacted this compound is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched product.

Chiral salen-metal complexes, such as those developed by Jacobsen, are highly effective catalysts for the hydrolytic kinetic resolution (HKR) of terminal epoxides. These catalysts, typically using a cobalt(III) center, can achieve excellent enantioselectivity in the ring-opening of one enantiomer with water, leaving the other enantiomer unreacted. For phenyl glycidyl ether, this method provides access to highly enantioenriched (R)- and (S)-forms, as well as the corresponding diol.

Table 2: Chemical Hydrolytic Kinetic Resolution of Racemic Glycidyl Phenyl Ether

| Catalyst | Catalyst Loading | Yield of (R)-GPE | Enantiomeric Excess (ee) of (R)-GPE | Reference |

| (salen)Co(III)OAc | 0.5 mol% | Excellent | Not specified | [5] |

Experimental Protocol: General Procedure for Hydrolytic Kinetic Resolution with (salen)Co(III) Complexes

-

Catalyst Activation: The chiral (salen)Co(II) complex is activated by exposure to air or an oxidant to form the active (salen)Co(III) species.

-

Reaction Setup: The racemic glycidyl phenyl ether is dissolved in a suitable solvent, and the activated catalyst is added.

-

Addition of Water: A stoichiometric amount of water (typically 0.5 equivalents relative to the epoxide) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature and monitored by chiral HPLC or GC.

-

Work-up and Isolation: Upon reaching the desired conversion, the reaction mixture is worked up to separate the unreacted epoxide from the diol product and the catalyst. This typically involves chromatographic purification.

Asymmetric synthesis involves the creation of the chiral center during the formation of the epoxide ring. While less common for the production of this compound compared to kinetic resolution, methods like the Sharpless asymmetric epoxidation of allylic alcohols can be adapted for this purpose. Another approach involves the use of chiral phase-transfer catalysts in the reaction of phenol with epichlorohydrin.

Experimental Protocol: Asymmetric Epoxidation (General Principle)

-

Precursor Synthesis: An appropriate prochiral allylic alcohol precursor to glycidyl phenyl ether would be synthesized.

-

Catalyst Preparation: A chiral catalyst system, such as the Sharpless catalyst (titanium tetraisopropoxide and a chiral tartrate ester), is prepared.

-

Epoxidation Reaction: The allylic alcohol is reacted with an oxidizing agent (e.g., tert-butyl hydroperoxide) in the presence of the chiral catalyst system.

-

Work-up and Isolation: The resulting chiral epoxide is isolated and purified.

Importance and Applications in Drug Development

This compound is a valuable chiral synthon for the synthesis of a variety of pharmaceuticals, most notably the class of drugs known as β-blockers (beta-adrenergic receptor antagonists). These drugs are widely used in the treatment of cardiovascular conditions such as hypertension, angina, and arrhythmias. The pharmacological activity of most β-blockers resides predominantly in the (S)-enantiomer. The synthesis of these (S)-β-blockers often proceeds via a nucleophilic ring-opening of (R)-glycidyl ether derivatives by an appropriate amine.

(S)-Propranolol is a non-selective β-blocker. Its synthesis can be efficiently achieved from 1-naphthol and (R)-epichlorohydrin, which can be used to generate the corresponding (R)-glycidyl naphthyl ether intermediate. The subsequent ring-opening with isopropylamine proceeds with inversion of configuration at the chiral center, yielding (S)-propranolol.

Experimental Protocol: Synthesis of (S)-Propranolol from (R)-Glycidyl Naphthyl Ether

-

Epoxide Formation: 1-Naphthol is reacted with (R)-epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form (R)-glycidyl naphthyl ether.

-

Aminolysis: The (R)-glycidyl naphthyl ether is then reacted with isopropylamine. The nucleophilic attack of the amine occurs at the less sterically hindered carbon of the epoxide ring, leading to the formation of (S)-propranolol. The reaction is typically carried out in a suitable solvent, and heating may be required to drive the reaction to completion.

-

Purification: The resulting (S)-propranolol is purified by crystallization or chromatography.

(S)-Metoprolol is a β1-selective β-blocker. Its synthesis follows a similar strategy, starting from 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin to generate the key (R)-glycidyl ether intermediate.

Experimental Protocol: Synthesis of (S)-Metoprolol from (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane

-

Epoxide Formation: 4-(2-methoxyethyl)phenol is reacted with (R)-epichlorohydrin in the presence of a base to yield (R)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane[6].

-

Aminolysis: The epoxide intermediate is then subjected to a ring-opening reaction with isopropylamine to afford (S)-metoprolol[6].

-

Purification: The final product is purified to obtain the enantiomerically pure (S)-metoprolol.

Visualizations

The following diagrams illustrate the key synthetic pathways discussed in this guide.

Figure 1: General scheme for the synthesis of racemic glycidyl phenyl ether and its enzymatic kinetic resolution.

Figure 2: Synthetic pathways for (S)-Propranolol and (S)-Metoprolol from (R)-glycidyl ether precursors.

Conclusion

This compound stands as a testament to the importance of chirality in modern drug design and development. The evolution of its synthesis, from a component of a racemic mixture to a highly pure chiral intermediate, has been driven by the need for stereochemically defined pharmaceuticals. The development of efficient kinetic resolution methods, particularly those employing enzymatic catalysts, has made this compound readily accessible for the industrial synthesis of important drugs like β-blockers. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks such as this compound will undoubtedly become even more significant.

References

- 1. Page loading... [guidechem.com]

- 2. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]

- 3. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic resolution of glycidyl phenyl ether using a novel epoxide hydrolase from a marine bacterium, Maritimibacter alkaliphilus KCCM 42376 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 6. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]

The Critical Role of Chirality: A Technical Guide to the Biological Significance of Enantiomerically Pure Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxides, three-membered cyclic ethers, are a pivotal class of molecules in biology and medicine. Their inherent ring strain makes them reactive intermediates and valuable building blocks in organic synthesis. However, the biological implications of epoxides extend far beyond their reactivity, with their stereochemistry playing a decisive role in their physiological and pharmacological functions. This in-depth technical guide explores the profound biological significance of enantiomerically pure epoxides, detailing their roles as signaling molecules, their importance in drug development, and the stereoselective nature of their metabolic pathways. We provide a comprehensive overview of key experimental methodologies and present quantitative data to underscore the differential activities of epoxide enantiomers, offering a critical resource for researchers in the fields of biology, chemistry, and medicine.

Introduction: The Significance of Chirality in Epoxide Biology

Many biologically active molecules are chiral, existing as non-superimposable mirror images called enantiomers.[1] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1] This principle holds true for epoxides, which are frequently generated endogenously or utilized as synthetic intermediates in the creation of complex molecules.[2][3] The precise three-dimensional arrangement of atoms in an enantiomerically pure epoxide dictates its interaction with chiral biological macromolecules such as enzymes and receptors, leading to distinct downstream effects.[1][4]

Enantiomerically pure epoxides are crucial as:

-

Signaling Molecules: Endogenous epoxides, such as the epoxyeicosatrienoic acids (EETs), are lipid signaling molecules that regulate a variety of physiological processes in a stereospecific manner.[5][6]

-

Pharmaceuticals and Drug Intermediates: Many approved drugs and drug candidates are either epoxides themselves or are synthesized from chiral epoxide precursors.[3][7][8] The stereochemistry of the epoxide is often critical for the drug's efficacy and safety.

-

Natural Products: A vast array of biologically active natural products contain epoxide moieties, and their potent activities are frequently dependent on a specific enantiomeric form.[1][2][9]

Endogenous Enantiomeric Epoxides: The Case of Epoxyeicosatrienoic Acids (EETs)

The epoxyeicosatrienoic acids (EETs) are a family of signaling lipids produced from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[10][11][12] There are four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), each of which can exist as two enantiomers.[5] These enantiomers often display distinct biological activities, highlighting the importance of stereochemistry in their signaling functions.

Enantiomer-Specific Biological Activities of EETs

Research has demonstrated that the biological effects of EETs can be highly enantioselective. For instance, in endothelial cells, the pro-angiogenic effects of 11,12-EET are attributed specifically to the 11(R),12(S)-enantiomer.[5][6] This enantiomer stimulates endothelial cell migration and tube formation, while the 11(S),12(R)-enantiomer is inactive.[6]

| Epoxide Enantiomer | Biological Activity | Reference |

| 11(R),12(S)-EET | Stimulates endothelial cell migration and tube formation (pro-angiogenic) | [6] |

| 11(S),12(R)-EET | No significant effect on angiogenesis | [6] |

| (±)-11,12-EET | Induces PKA-dependent translocation of TRPC6 channels | [6] |

| 11(R),12(S)-EET | Reproduces the effect of (±)-11,12-EET on TRPC6 translocation | [6] |

| 11(S),12(R)-EET | No effect on TRPC6 translocation | [6] |

Signaling Pathway of 11,12-EET Enantiomers

The differential activity of 11,12-EET enantiomers is linked to their interaction with a putative G protein-coupled receptor (GPCR). The 11(R),12(S)-EET enantiomer is believed to activate a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[5][6][10] This signaling cascade is crucial for downstream effects such as the translocation of transient receptor potential (TRP) channels and the promotion of angiogenesis.[6][10]

Metabolism of Enantiomeric Epoxides: The Role of Epoxide Hydrolases

The biological activity of epoxides is tightly regulated by their metabolism. A key family of enzymes involved in this process is the epoxide hydrolases (EHs), which catalyze the hydrolysis of epoxides to their corresponding diols.[4][13] Soluble epoxide hydrolase (sEH) is a major enzyme responsible for the degradation of EETs, converting them to less active dihydroxyeicosatrienoic acids (DHETs).[12][14][15]

Crucially, sEH can exhibit enantioselectivity, preferentially metabolizing one enantiomer over the other.[4] This enantioselective metabolism can lead to:

-

Different rates of detoxification: One enantiomer may be cleared from the body more rapidly.

-

Accumulation of the more potent enantiomer: If the more slowly metabolized enantiomer is also the more biologically active one, its effects can be prolonged.

The inhibition of sEH is a promising therapeutic strategy to increase the endogenous levels of beneficial EETs.[14][15]

References

- 1. atlasofscience.org [atlasofscience.org]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological actions of 11,12-epoxyeicosatrienoic acid in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Epoxides for Drug Design - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. The Hunt for the Putative Epoxyeicosatrienoic Acid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. mdpi.com [mdpi.com]

- 13. Epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 14. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of (R)-Glycidyl phenyl ether liquid and solid states

An In-depth Technical Guide to the Physical Properties of (R)-Glycidyl Phenyl Ether